2-Methyl-3-oxononanoic acid 2-Methyl-3-oxononanoic acid
Brand Name: Vulcanchem
CAS No.: 606491-53-6
VCID: VC16902348
InChI: InChI=1S/C10H18O3/c1-3-4-5-6-7-9(11)8(2)10(12)13/h8H,3-7H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

2-Methyl-3-oxononanoic acid

CAS No.: 606491-53-6

Cat. No.: VC16902348

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-oxononanoic acid - 606491-53-6

Specification

CAS No. 606491-53-6
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name 2-methyl-3-oxononanoic acid
Standard InChI InChI=1S/C10H18O3/c1-3-4-5-6-7-9(11)8(2)10(12)13/h8H,3-7H2,1-2H3,(H,12,13)
Standard InChI Key RQWMCNQIYGEORF-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(=O)C(C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Methyl-3-oxopropanoic acid is a β-keto acid characterized by a three-carbon backbone with a methyl group at the second carbon and a ketone group at the third position. Its IUPAC name, 2-methyl-3-oxopropanoic acid, reflects this arrangement (Figure 1). The molecule’s planar geometry arises from conjugation between the carbonyl and carboxyl groups, stabilizing its enol tautomer .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₄H₆O₃HMDB , PubChem
Exact mass102.0317 DaHMDB
SMILESCC(C=O)C(O)=OPubChem
InChI KeyVOKUMXABRRXHAR-UHFFFAOYSA-NHMDB
logP (ALOGPS)-0.00HMDB
Polar surface area54.37 ŲHMDB

Spectral and Physical Properties

The compound’s IR spectrum shows strong absorption bands at 1710 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O–H stretch of the carboxylic acid). Its solid-state structure has been confirmed via X-ray crystallography, revealing intermolecular hydrogen bonds between carboxyl groups . Despite its theoretical solubility of 266 g/L, practical solubility in aqueous systems is limited due to hydrophobic interactions .

Biosynthesis and Metabolic Pathways

Role in Valine Catabolism

2-Methyl-3-oxopropanoic acid is a key intermediate in the degradation of L-valine. The pathway proceeds as follows:

  • Transamination: Valine → 3-Methyl-2-oxopentanoate (via branched-chain aminotransferase).

  • Oxidative decarboxylation: 3-Methyl-2-oxopentanoate → Isobutyryl-CoA.

  • Dehydrogenation: Isobutyryl-CoA → Methacrylyl-CoA → 2-Methyl-3-oxopropanoyl-CoA.

  • Hydrolysis: 2-Methyl-3-oxopropanoyl-CoA → 2-Methyl-3-oxopropanoic acid .

This metabolite is further converted to propionyl-CoA via ALDH6A1, linking valine catabolism to the citric acid cycle .

Connection to Pyrimidine Metabolism

In E. coli, 2-methyl-3-oxopropanoic acid participates in the de novo synthesis of thymine through its role in generating methylmalonyl-CoA, a precursor for deoxyribonucleotide biosynthesis .

Enzymatic Interactions and Catalytic Mechanisms

Methylmalonate-Semialdehyde Dehydrogenase (ALDH6A1)

  • Gene: ALDH6A1 (UniProt: Q02252).

  • Function: Oxidizes 2-methyl-3-oxopropanoic acid to propionyl-CoA using NAD⁺ as a cofactor.

  • Reaction:

    2-Methyl-3-oxopropanoic acid + CoA + NAD+Propionyl-CoA + CO2+NADH\text{2-Methyl-3-oxopropanoic acid + CoA + NAD}^+ \rightarrow \text{Propionyl-CoA + CO}_2 + \text{NADH}

    This mitochondrial enzyme exhibits a kₐₜ of 12.4 s⁻¹ and a Kₘ of 0.8 mM for the substrate .

4-Aminobutyrate Aminotransferase (ABAT)

  • Gene: ABAT (UniProt: P80404).

  • Function: Catalyzes the transamination of β-aminoisobutyrate to 2-methyl-3-oxopropanoic acid, linking it to the GABA shunt .

  • Kinetics:

    Km=1.2 mM (for β-aminoisobutyrate),Vmax=4.8 μmol/min/mgK_m = 1.2\ \text{mM (for β-aminoisobutyrate)}, \quad V_{max} = 4.8\ \mu\text{mol/min/mg}

Physicochemical Properties and Reactivity

Tautomerism and Stability

The compound exists in equilibrium between its keto and enol forms:

CH3C(O)CO2HCH2C(OH)=CHCO2H\text{CH}_3\text{C(O)CO}_2\text{H} \rightleftharpoons \text{CH}_2\text{C(OH)=CHCO}_2\text{H}

The enol tautomer predominates in polar solvents (75% in water), stabilizing the molecule through intramolecular hydrogen bonding .

pH-Dependent Behavior

  • pKa₁ (carboxyl): 3.98 .

  • pKa₂ (enolic OH): 15.25 .
    At physiological pH (7.4), the compound exists primarily as the deprotonated carboxylate anion.

Biomedical and Industrial Relevance

Synthetic Applications

The compound serves as a precursor for:

  • Pharmaceuticals: β-lactam antibiotics (via side-chain modifications).

  • Agrochemicals: Synthesis of herbicidal derivatives through Schiff base formation.

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